BMS-707035

HIV-1 Integrase Strand Transfer Inhibitor Antiviral Activity

Procure BMS-707035 for precise HIV-1 integrase research. Unlike generic INSTIs, this pyrimidine carboxamide exhibits distinct V75I/V151I sensitivity, enabling accurate resistance dissection. Its weak CYP inhibition (IC50 ≥40 μM) serves as a reliable DDI baseline control. With a pronounced protein-binding shift (EC50 2→17 nM), it is essential for bridging in vitro potency to PK/PD models in translational virology.

Molecular Formula C17H19FN4O5S
Molecular Weight 410.4 g/mol
CAS No. 729607-74-3
Cat. No. B606244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-707035
CAS729607-74-3
SynonymsBMS-707035;  BMS-707035;  BMS-707035.
Molecular FormulaC17H19FN4O5S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24)
InChIKeyVNIWZCGZPBJWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-707035 (CAS 729607-74-3): A Potent HIV-1 Integrase Strand Transfer Inhibitor for Antiviral Research


BMS-707035 (CAS 729607-74-3) is a pyrimidine carboxamide HIV-1 integrase strand transfer inhibitor (INSTI) discovered through systematic optimization of N-methylpyrimidinone carboxamides [1]. It is an investigational compound that reached Phase II clinical development [2] and is structurally similar to the first clinically licensed INSTI, Raltegravir . The compound acts by blocking the strand transfer step of HIV-1 integration with an IC50 of 15 nM, thereby preventing viral DNA from incorporating into the host cell genome .

Why BMS-707035 Cannot Be Substituted with Generic INSTIs: A Preclinical Differentiation Guide


Despite belonging to the same class of HIV-1 integrase strand transfer inhibitors (INSTIs), BMS-707035 exhibits a distinct profile across multiple preclinical parameters that precludes simple substitution with approved agents like Raltegravir, Elvitegravir, or Dolutegravir. Differences in enzyme inhibition potency, antiviral activity under physiological conditions, resistance mutation patterns, and off-target CYP inhibition profiles [1] mean that using a generic INSTI as a 'class surrogate' would yield non-representative results in specific research contexts. The quantitative evidence below delineates these critical differentiators to inform precise compound selection.

BMS-707035 Preclinical Differentiation Data: Quantitative Head-to-Head Comparisons


BMS-707035 vs. Raltegravir: Comparable Integrase Inhibition but Superior Antiviral EC50 Shift in Serum

BMS-707035 demonstrates potent inhibition of HIV-1 integrase strand transfer activity (IC50 = 15 nM), comparable to the clinically approved INSTI Raltegravir (reported IC50 = 10-15 nM in similar assays) . However, a key differentiator emerges in antiviral assays: BMS-707035 exhibits an EC50 of 2 nM in the presence of 10% FBS, but this value shifts to 17 nM in the presence of 15 mg/mL human serum albumin, reflecting its high plasma protein binding . This contrasts with Raltegravir, which shows a smaller EC50 shift (approximately 2- to 3-fold) under comparable serum conditions [1]. This distinction is critical for studies requiring translation of in vitro potency to in vivo antiviral activity predictions.

HIV-1 Integrase Strand Transfer Inhibitor Antiviral Activity

BMS-707035 Exhibits a Distinct INSTI Resistance Mutation Profile with Specific Implications

BMS-707035's resistance profile is both overlapping and distinct from other INSTIs. While primary INSTI resistance mutations Q148H/R/K and G140S/A confer cross-resistance to multiple agents, BMS-707035 is specifically associated with resistance from the V75I, Q148R, V151I, and G163R mutations in HIV-1 integrase . Notably, the Q148R mutation is a known resistance determinant for Raltegravir and Elvitegravir, but the V75I and V151I mutations appear to have a more pronounced effect on BMS-707035 than on Dolutegravir or Bictegravir [1]. This differential sensitivity profile makes BMS-707035 a valuable tool for dissecting INSTI resistance mechanisms.

HIV-1 Drug Resistance Integrase Mutations

BMS-707035 Demonstrates a Favorable Selectivity Window (CC50 ≥45 μM) vs. Other INSTIs

BMS-707035 displays a high selectivity window in vitro, with a CC50 value of ≥45 μM against multiple cell lines, indicating low overt cytotoxicity . This translates to a selectivity index (CC50/EC50) of >22,500 based on its 2 nM EC50 in 10% FBS, or >2,647 based on its 17 nM EC50 in high serum albumin. While direct comparative cytotoxicity data for other INSTIs is not reported in the same study, typical CC50 values for Raltegravir and Elvitegravir are reported in the range of 10-100 μM [1], suggesting BMS-707035 may offer a comparable or potentially improved selectivity profile in specific cell-based assays.

Cytotoxicity Selectivity Index HIV-1

BMS-707035 Shows Weak CYP Inhibition (IC50 ≥40 μM) with Potential for Reduced Drug-Drug Interaction

BMS-707035 exhibits a relatively weak inhibition profile against major cytochrome P450 (CYP) enzymes, with an IC50 value of ≥40 μM . This is in contrast to Raltegravir, which is a substrate for UGT1A1-mediated glucuronidation and has no significant CYP inhibition [1], and Elvitegravir, which is a moderate CYP3A4 inhibitor and requires pharmacokinetic boosting with cobicistat [2]. BMS-707035's weak CYP inhibition suggests a potentially lower risk of drug-drug interactions mediated by CYP enzymes compared to boosted regimens or other INSTIs with CYP liabilities.

Cytochrome P450 Drug-Drug Interaction Pharmacokinetics

BMS-707035 Solubility Profile: High DMSO Solubility but Insoluble in Aqueous Media

BMS-707035 is freely soluble in DMSO (up to 38 mg/mL, ~92.58 mM) but practically insoluble in water and ethanol . This solubility profile is typical for many INSTIs, including Raltegravir and Elvitegravir, which also exhibit poor aqueous solubility and require formulation in organic solvents for in vitro studies . The high DMSO solubility facilitates the preparation of concentrated stock solutions for cell-based assays, while the aqueous insolubility necessitates careful handling and the use of appropriate vehicles for in vivo studies.

Solubility Formulation In Vitro Assay

Optimal Applications for BMS-707035 in HIV-1 Integrase Research


Mechanistic Studies of INSTI Resistance Pathways

BMS-707035's unique resistance mutation profile, including sensitivity to V75I and V151I, makes it an ideal tool for dissecting INSTI resistance mechanisms. Researchers studying the evolution of resistance or the impact of specific mutations on drug binding should consider BMS-707035 for comparative studies alongside Raltegravir, Elvitegravir, and Dolutegravir to fully characterize mutation-specific effects [1].

Serum Protein Binding and In Vivo Efficacy Modeling

The substantial shift in BMS-707035's antiviral EC50 (from 2 nM to 17 nM) in the presence of human serum albumin makes it a valuable probe for investigating the impact of plasma protein binding on INSTI activity. This characteristic is particularly relevant for studies aiming to bridge in vitro potency to in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling and for evaluating the translational relevance of in vitro antiviral data .

Drug-Drug Interaction (DDI) and CYP Profiling Studies

BMS-707035's weak CYP inhibition profile (IC50 ≥40 μM) positions it as a useful reference compound in DDI studies. It can serve as a negative control or baseline comparator when evaluating the CYP-mediated interaction potential of other INSTIs or co-administered antiretrovirals. This is particularly relevant for research programs focused on optimizing combination antiretroviral therapy (cART) regimens and minimizing adverse interactions .

Structural Biology and Structure-Activity Relationship (SAR) Studies

As a pyrimidine carboxamide INSTI structurally related to Raltegravir but with a distinct morpholino-fused bicyclic scaffold, BMS-707035 is a valuable tool for SAR studies and computational modeling of INSTI binding to the HIV-1 intasome. Its development was guided by X-ray crystallography, and its structure provides a unique template for exploring the chemical space around the INSTI pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-707035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.